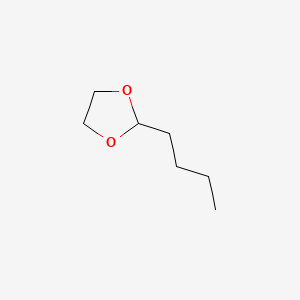
2-Butyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₄O₂. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butyl-1,3-dioxolane can be synthesized through the acetalization of butanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyric acid and other oxidation products.
Reduction: Reduction reactions can convert it back to the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring is opened.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
2-Butyl-1,3-dioxolane has a wide range of applications in scientific research:
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Butyl-1,3-dioxolane exerts its effects involves the formation of stable cyclic structures that protect reactive functional groups during chemical transformations. The dioxolane ring can be selectively opened under specific conditions, allowing for controlled release of the protected group .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A six-membered cyclic acetal with similar protective properties but different reactivity.
2-Methyl-1,3-dioxolane: A methyl-substituted dioxolane with slightly different physical and chemical properties.
Uniqueness
2-Butyl-1,3-dioxolane is unique due to its butyl substitution, which imparts distinct steric and electronic effects, influencing its reactivity and stability compared to other dioxolanes .
Propiedades
Número CAS |
4360-76-3 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
2-butyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-7-8-5-6-9-7/h7H,2-6H2,1H3 |
Clave InChI |
KODJTPVSRWYRDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


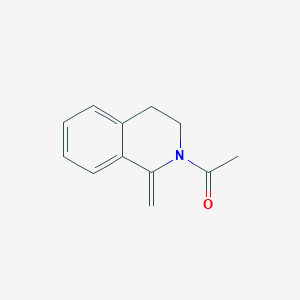
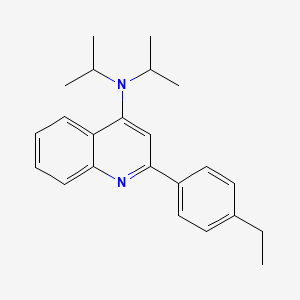
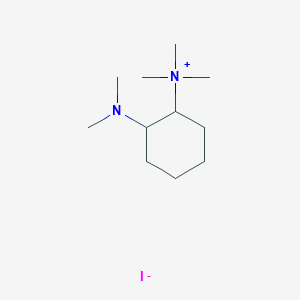
![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)


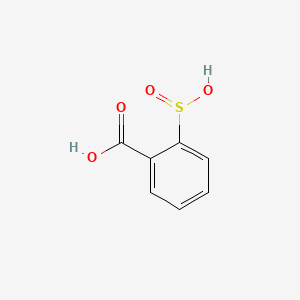
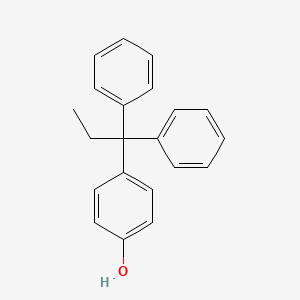
![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)





